Home > Products > Screening Compounds P80669 > N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine
N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine - 153436-54-5

N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine

Catalog Number: EVT-253033
CAS Number: 153436-54-5
Molecular Formula: C16H14BrN3O2
Molecular Weight: 360.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PD-153035 is a member of the class of quinazolines carrying a 3-bromophenylamino substituent at position 4 and two methoxy substituents at positions 6 and 7. It has a role as an EC 2.7.10.1 (receptor protein-tyrosine kinase) inhibitor and an epidermal growth factor receptor antagonist. It is a member of quinazolines, an aromatic amine, a secondary amino compound, a member of bromobenzenes and an aromatic ether. It is a conjugate base of a PD-153035(1+).
AG 1517 is a quinazoline derivative that selectively inhibits EGFR kinase activity and suppresses the growth of psoriatic keratinocytes.

EBE-A22

Compound Description: EBE-A22 is the N-methyl derivative of PD153035. While EBE-A22 does not inhibit EGFR tyrosine kinase, it retains cytotoxic activity. [] This compound exhibits DNA-intercalating properties, suggesting that its cytotoxic effects stem from interactions with DNA rather than EGFR inhibition. [, ]

BIBX1382BS

Compound Description: BIBX1382BS is a novel ErbB receptor kinase inhibitor. Unlike AG1478 and PD153035, BIBX1382BS exhibits a unique inhibitory profile, preferentially blocking signaling induced by transforming growth factor alpha (TGF-alpha) over signaling triggered by neuregulin1-beta1 or anti-ErbB2 agonist antibodies. Notably, BIBX1382BS blocks antibody-induced ErbB4 homodimer activation at even lower concentrations than ErbB1-triggered signaling. []

Gefitinib

Compound Description: Gefitinib is a clinically utilized EGFR tyrosine kinase inhibitor. Similar to PD153035, gefitinib targets the intracellular EGFR tyrosine kinase domain. [] Studies comparing the in vivo uptake of radiolabeled gefitinib with EGFR expression patterns faced challenges due to rapid liver clearance, high nonspecific binding in normal tissue, and low tumor accumulation. [] This suggests potential limitations of gefitinib as a PET tracer for assessing EGFR status.

Erlotinib

Compound Description: Erlotinib is another clinically approved EGFR tyrosine kinase inhibitor. Like PD153035, erlotinib specifically targets the intracellular EGFR tyrosine kinase domain. [] Preclinical studies using radiolabeled erlotinib in mice harboring specific EGFR mutations showed a correlation between tracer uptake and the presence of these mutations. []

DMA (6,7-Dimethoxy-4-N-(N,N?-3?-dimethylphenyl)aminoquinazoline)

Compound Description: DMA is a 4-anilinoquinazoline derivative, similar to PD153035, that exhibits inhibitory activity against adenosine kinase. [] Studies have shown that DMA effectively inhibits recombinant adenosine kinase activity in vitro and increases adenosine levels in tissues and isolated organs of rats, suggesting potential therapeutic applications in diseases associated with altered adenosine concentrations. []

Overview

N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine is a synthetic organic compound classified as a quinazoline derivative. Its chemical structure includes a bromophenyl group and two methoxy groups, which contribute to its unique properties and potential biological activities. This compound is of significant interest in medicinal chemistry, particularly for its applications in cancer treatment due to its ability to inhibit the activity of epidermal growth factor receptor kinase .

Source and Classification

This compound is cataloged under the Chemical Abstracts Service Registry Number 205195-07-9 and can be found in various chemical databases such as PubChem. It is primarily classified within the category of quinazoline derivatives, which are known for their diverse pharmacological activities, including anticancer properties .

Synthesis Analysis

Methods and Technical Details

The synthesis of N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine typically involves several key steps:

  1. Nitration: An aromatic precursor undergoes nitration to introduce a nitro group.
  2. Reduction: The nitro group is then reduced to an amine group.
  3. Cyclization: This step involves forming the quinazoline ring system through cyclization reactions.

These reactions can be optimized for yield and purity using techniques such as column chromatography and recrystallization. Advanced methods like continuous flow reactors may also be employed for industrial-scale production .

Molecular Structure Analysis

Structure and Data

The molecular formula for N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine is C16H14BrN3O2C_{16}H_{14}BrN_{3}O_{2}. The compound features:

  • Bromophenyl Group: Enhances biological activity.
  • Dimethoxy Substituents: Located at positions 6 and 7 of the quinazoline ring, contributing to its unique electronic properties.

The InChI key for this compound is ZJOKWAWPAPMNIM-UHFFFAOYSA-N, which provides a standardized way to represent its structure in databases .

Chemical Reactions Analysis

Reactions and Technical Details

N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine participates in various chemical reactions typical of quinazoline derivatives. Its primary reaction mechanism involves:

  • Tyrosine Kinase Inhibition: The compound acts as an inhibitor of epidermal growth factor receptor kinase, which is crucial in cancer cell proliferation.

This mechanism is supported by studies showing that halogen substitution (like bromine) affects the compound's binding affinity and selectivity towards its target proteins .

Mechanism of Action

Process and Data

The mechanism of action for N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine revolves around its ability to inhibit the tyrosine kinase activity of epidermal growth factor receptor. This inhibition disrupts signaling pathways that promote cell division and survival in cancer cells, leading to reduced proliferation and increased apoptosis .

Studies indicate that the presence of bromine enhances the binding affinity compared to other halogens like chlorine or iodine, making it a potent candidate for therapeutic development .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine include:

  • Molecular Weight: Approximately 364.2 g/mol.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on conditions.

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions.
  • Reactivity: May react with strong acids or bases; care should be taken during handling.

These properties are critical for understanding how the compound behaves under various experimental conditions .

Applications

Scientific Uses

N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine has several applications in scientific research:

  • Medicinal Chemistry: Investigated as a potential anticancer agent targeting epidermal growth factor receptor kinase.
  • Biological Studies: Used in assays to evaluate effects on cell proliferation and apoptosis.
  • Pharmaceutical Development: Serves as a lead compound for developing new therapeutic agents.
  • Chemical Biology: Employed to study interactions between small molecules and biological targets .

Properties

CAS Number

153436-54-5

Product Name

N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine

IUPAC Name

N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine

Molecular Formula

C16H14BrN3O2

Molecular Weight

360.20 g/mol

InChI

InChI=1S/C16H14BrN3O2/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-4-10(17)6-11/h3-9H,1-2H3,(H,18,19,20)

InChI Key

LSPANGZZENHZNJ-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br)OC

Synonyms

4-((3-bromophenyl)amino)-6,7-dimethoxyquinazoline
EBE-A22
N-(3-bromophenyl)-6,7-dimethoxy-4-quinazolinamine
PD 153035
PD-153035
PD153035

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.